molecular formula C14H19NO2S B3234853 (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester CAS No. 1353983-26-2

(4-Mercapto-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B3234853
CAS No.: 1353983-26-2
M. Wt: 265.37 g/mol
InChI Key: KSTUXNJKFZJEIT-UHFFFAOYSA-N
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Description

(4-Mercapto-cyclohexyl)-carbamic acid benzyl ester is an organic compound characterized by the presence of a mercapto group (-SH) attached to a cyclohexyl ring, a carbamic acid moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Mercapto-cyclohexyl Intermediate: The starting material, cyclohexene, undergoes a thiol-ene reaction with thiol to form 4-mercapto-cyclohexene.

    Carbamation: The 4-mercapto-cyclohexene is then reacted with phosgene or a phosgene substitute to introduce the carbamic acid group.

    Esterification: Finally, the carbamic acid intermediate is esterified with benzyl alcohol under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the thiol-ene reaction and automated systems for the carbamation and esterification steps to ensure high yield and purity.

Types of Reactions:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbamic acid group can be reduced to form amines.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted benzyl esters.

Scientific Research Applications

(4-Mercapto-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester involves its interaction with biological molecules through its reactive mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carbamic acid moiety may also interact with amino acid residues, further modulating biological activity.

Comparison with Similar Compounds

  • (4-Mercapto-cyclohexyl)-carbamic acid methyl ester
  • (4-Mercapto-cyclohexyl)-carbamic acid ethyl ester
  • (4-Mercapto-cyclohexyl)-carbamic acid propyl ester

Comparison:

  • Uniqueness: The benzyl ester group in (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester provides unique steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. This can influence its reactivity and interaction with biological targets.
  • Applications: While all these compounds may be used in similar applications, the specific properties of the benzyl ester derivative may make it more suitable for certain applications, such as in drug design where steric hindrance and electronic effects are critical.

Properties

IUPAC Name

benzyl N-(4-sulfanylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(15-12-6-8-13(18)9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13,18H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTUXNJKFZJEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187094
Record name Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353983-26-2
Record name Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353983-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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